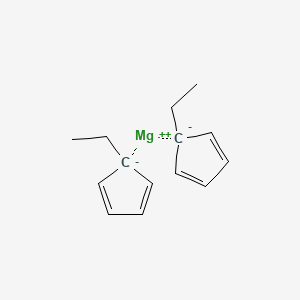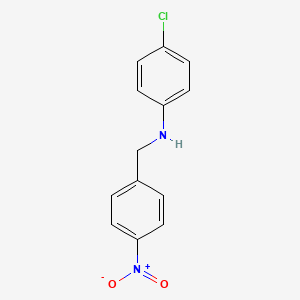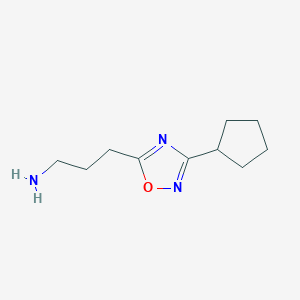
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two ethylcyclopentadienyl ligands bonded to a central magnesium atom. It is commonly used in various chemical applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium can be synthesized through the reaction of ethylcyclopentadiene with magnesium in the presence of a suitable solvent . The reaction typically involves the following steps:
- Dissolution of magnesium in anhydrous tetrahydrofuran (THF).
- Addition of ethylcyclopentadiene to the magnesium solution.
- Stirring the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolation of the product by filtration and removal of the solvent under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce various organometallic compounds .
Applications De Recherche Scientifique
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mécanisme D'action
The mechanism of action of bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium involves its ability to donate electrons and form coordination complexes with other molecules. The ethylcyclopentadienyl ligands stabilize the magnesium center, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(isopropylcyclopentadienyl)magnesium
- Magnesium bis(1,4-di-t-butyl-1,4-diazabutadiene)
- Magnesium bromide ethyl etherate
- Magnesium oxide
Uniqueness
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C14H18Mg |
|---|---|
Poids moléculaire |
210.60 g/mol |
Nom IUPAC |
magnesium;5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
Clé InChI |
BCORMQMNAKCFOT-UHFFFAOYSA-N |
SMILES canonique |
CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)





![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)

![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
